Tranexamic acid

概要

説明

Tranexamic acid is a synthetic derivative of the amino acid lysine. It is primarily used as an antifibrinolytic agent to treat or prevent excessive blood loss in various medical conditions, including major trauma, postpartum bleeding, surgery, tooth removal, nosebleeds, and heavy menstruation . This compound works by inhibiting the breakdown of fibrin clots, thereby stabilizing the clot and preventing hemorrhage .

準備方法

Synthetic Routes and Reaction Conditions: Tranexamic acid can be synthesized from 4-methylbenzonitrile. The process involves the oxidation of the methyl groups to form the mononitrile of terephthalic acid, followed by the reduction of the cyano group using hydrogen and a catalyst such as raney nickel . Another method involves the hydrogenation reduction of 4-(acetylaminomethyl)benzoic acid, followed by filtration, distillation, and crystallization to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound often involve hydrogenation at moderate temperatures and pressures. For example, one method involves the hydrogenation of trans-4-cyanocyclohexane-1-carboxylic acid or its lower alkyl ester at high pressure and temperature . Another method involves the use of aminomethylbenzoic acid as a starting material, followed by hydro-reduction and transition reactions to produce this compound .

化学反応の分析

Types of Reactions: Tranexamic acid primarily undergoes substitution reactions due to the presence of the amino and carboxyl groups. It can also undergo reduction reactions, particularly during its synthesis .

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas and catalysts such as raney nickel or ruthenium metal are commonly used in the reduction of cyano groups to amino groups

Oxidation: Oxidizing agents are used to convert methyl groups to carboxyl groups.

Major Products: The major product formed from these reactions is this compound itself, which is obtained through the reduction of intermediate compounds such as 4-methylbenzonitrile or 4-(acetylaminomethyl)benzoic acid .

科学的研究の応用

Tranexamic acid (TXA) is a synthetic derivative of lysine that acts as an antifibrinolytic agent . It functions by blocking lysine binding sites on plasminogen molecules, which inhibits the interaction of plasminogen with both plasmin and fibrin, thereby stabilizing the fibrin meshwork formed during secondary hemostasis . TXA is available in both intravenous and oral formulations .

Applications in Orthopedics and Traumatology

TXA has numerous applications in orthopedics and traumatology, particularly in primary and revision knee and hip arthroplasties, spine surgery, and trauma cases . It is effective in reducing perioperative bleeding and the necessity for blood transfusions . The drug is considered safe for healthy patients and does not significantly increase the risk of thrombotic events . Various administration routes and dosage regimens exist, but a standardized approach has yet to be established .

Treatment for Severe Bleeding

Research indicates that TXA can save lives when used to treat major blood loss . Early administration of TXA to patients experiencing acute traumatic bleeding or postpartum hemorrhage can reduce mortality by approximately one-third without causing adverse effects . This has led to the inclusion of TXA on the World Health Organization's Essential Medicines List for both trauma and postpartum hemorrhage, with the WHO recommending its global use .

Post-Partum Hemorrhage (PPH)

A trial coordinated by the London School of Hygiene & Tropical Medicine (LSHTM) involving 20,060 women with PPH across 193 hospitals in 21 countries demonstrated that TXA reduced deaths due to bleeding by 31%, especially when administered within three hours of childbirth . The study also found that TXA reduced the need for urgent surgery to control bleeding by more than a third . A cost-effectiveness analysis indicated that TXA treatment for PPH is highly cost-effective in countries with a high risk of maternal mortality due to PPH .

CRASH-2 Trial

An exploratory analysis of the CRASH-2 trial revealed that TXA is associated with a decreased risk of death due to bleeding when administered within 3 hours of injury . The CRASH-2 trial, a large randomized study, found that TXA treatment reduced patient mortality from 16% in the control group to 14.5% in the TXA group, preventing 9% of all trauma deaths . This translates to one life saved for every 67 patients treated . The relative risk of death due to bleeding was reduced by 15% .

Military and Trauma Settings

The CRASH-2 trial's findings, which demonstrated TXA's ability to reduce mortality following civilian trauma, may not be entirely applicable to wartime injuries due to differences in trauma and resuscitation practices between civilian hospitals and combat settings .

<ul> <li>STAAMP trial: Compared prehospital TXA 1 g to placebo in 903 trauma patients at risk of hemorrhage. TXA was not associated with a reduction in 30-day mortality[3].</li> <li>PATCH trial: Included 1,310 adult trauma patients at risk of trauma-induced coagulopathy, TXA could be given within 3 h after trauma. There was no difference in the primary outcome (favorable Extended Glasgow Outcome Score at 6 months), 53.7% in the TXA group and 53.5% in the placebo group[3].</li> </ul>LB1148

作用機序

Tranexamic acid competitively and reversibly inhibits the activation of plasminogen by binding to several distinct sites, including four or five low-affinity sites and one high-affinity site . This binding prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and stabilizing the fibrin clot . This compound also directly inhibits the activity of plasmin with weak potency and can block the active site of urokinase plasminogen activator with high specificity .

類似化合物との比較

ε-Aminocaproic acid: A less potent antifibrinolytic agent used in similar medical conditions.

Aminomethylbenzoic acid: A precursor in the synthesis of tranexamic acid.

This compound’s higher potency and specificity in inhibiting fibrinolysis make it a preferred choice in many clinical settings, highlighting its uniqueness among antifibrinolytic agents .

生物活性

Tranexamic acid (TA) is a synthetic derivative of the amino acid lysine, primarily known for its antifibrinolytic properties. It has gained attention not only for its role in controlling bleeding but also for its potential applications in various medical fields, including oncology and dermatology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and recent research findings.

This compound exerts its biological effects primarily through the inhibition of fibrinolysis. It acts as a lysine analogue, competitively blocking the binding sites on plasminogen, thus preventing its conversion to plasmin. This action is crucial in maintaining hemostasis during surgical procedures and in trauma settings.

Key Mechanisms:

- Inhibition of Plasminogen Activation: TA binds to lysine-binding sites on plasminogen, inhibiting its activation by tissue plasminogen activators (tPA) and urokinase-type plasminogen activators (uPA) .

- Reduction of Melanin Synthesis: In dermatological applications, TA has been shown to reduce hyperpigmentation by interfering with the interaction between melanocytes and keratinocytes, thereby inhibiting melanin synthesis indirectly .

- Anticancer Properties: Recent studies suggest that TA may possess anticancer activity by blocking extracellular plasmin formation, which is implicated in tumor progression. TA has been shown to reduce viability in various cancer cell lines through multiple biochemical actions, including inhibition of protein synthesis and modulation of signaling pathways .

Therapeutic Applications

This compound has been repurposed for several clinical applications beyond its initial use as an antifibrinolytic agent:

- Management of Bleeding Disorders: TA is widely used to prevent excessive bleeding during surgeries and in trauma cases. The CRASH-2 trial demonstrated a significant reduction in mortality from bleeding when administered within three hours post-injury .

- Postpartum Hemorrhage: A meta-analysis indicated that early administration of TA can decrease mortality due to postpartum hemorrhage by up to 31% without adverse effects .

- Dermatology: TA is utilized in treating melasma and other hyperpigmentation disorders due to its ability to inhibit melanin production .

Clinical Trials

Several clinical trials have investigated the efficacy of this compound across different medical scenarios:

- CRASH-2 Trial: This landmark study involved over 20,000 trauma patients and established that early administration of TA significantly reduces mortality due to hemorrhage .

- WOMAN Trial: Focused on postpartum hemorrhage, this trial confirmed that TA administration could effectively reduce the need for surgical interventions .

- MATTERs Study: A military application study that showed improved survival rates among combat trauma patients receiving TA alongside blood transfusions .

Table: Summary of Key Clinical Trials Involving this compound

| Trial Name | Population | Intervention | Key Findings |

|---|---|---|---|

| CRASH-2 | Trauma patients | TXA vs Placebo | 31% reduction in death from bleeding |

| WOMAN | Women with postpartum hemorrhage | TXA vs Placebo | Reduced need for surgery; improved maternal outcomes |

| MATTERs | Combat trauma patients | TXA with resuscitation | Increased survival rates in massive transfusion cases |

特性

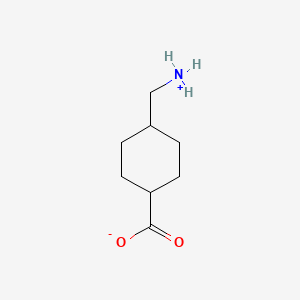

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045350, DTXSID50904827 | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage. | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

701-54-2, 1197-17-7, 1197-18-8 | |

| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Tranexamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranexamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANEXAMIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300 °C | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。